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Compound of Interest

Compound Name: 1,6-Diiodohexane

Cat. No.: B103822 Get Quote

This technical guide provides a comprehensive overview of the spectroscopic data for 1,6-
diiodohexane, a key bifunctional alkylating agent utilized in various chemical syntheses. The

document is intended for researchers, scientists, and professionals in the field of drug

development and materials science, offering a detailed analysis of its Nuclear Magnetic

Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Data Presentation
The spectroscopic data for 1,6-diiodohexane is summarized in the following tables for clarity

and comparative analysis.

Table 1: ¹H NMR Spectroscopic Data for 1,6-
Diiodohexane

Chemical Shift
(ppm)

Multiplicity Integration Assignment

3.19 Triplet 4H I-CH₂-(CH₂)₄-CH₂-I

1.85 Quintet 4H
I-CH₂-CH₂-(CH₂)₂-

CH₂-CH₂-I

1.43 Quintet 4H
I-(CH₂)₂-CH₂-CH₂-

(CH₂)₂-I
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Solvent: CDCl₃, Reference: TMS (0 ppm)

Table 2: ¹³C NMR Spectroscopic Data for 1,6-
Diiodohexane

Chemical Shift (ppm) Assignment

33.5 I-CH₂-CH₂-CH₂-CH₂-CH₂-CH₂-I

30.5 I-CH₂-CH₂-CH₂-CH₂-CH₂-CH₂-I

7.2 I-CH₂-(CH₂)₄-CH₂-I

Solvent: CDCl₃, Reference: TMS (0 ppm) (Predicted Data)

Table 3: IR Spectroscopic Data for 1,6-Diiodohexane
Wavenumber (cm⁻¹) Intensity Assignment

2935 Strong C-H stretch (asymmetric)

2858 Strong C-H stretch (symmetric)

1458 Medium CH₂ bend (scissoring)

1255 Medium CH₂ wag

1225 Medium CH₂ wag

550 Strong C-I stretch

Sample preparation: Neat liquid

Table 4: Mass Spectrometry Data for 1,6-Diiodohexane
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m/z Relative Intensity (%) Assignment

338 2.5 [M]⁺ (Molecular Ion)

211 100 [M-I]⁺

169 15.2 [C₅H₁₀I]⁺

83 34.8 [C₆H₁₁]⁺

55 55.4 [C₄H₇]⁺

41 42.0 [C₃H₅]⁺

Ionization method: Electron Ionization (EI)

Experimental Protocols
The following sections detail the methodologies for obtaining the spectroscopic data presented

above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra were acquired on a 400 MHz spectrometer.

Sample Preparation: Approximately 10-20 mg of 1,6-diiodohexane was dissolved in 0.7 mL

of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an

internal standard. The solution was transferred to a 5 mm NMR tube.

¹H NMR Acquisition: Proton NMR spectra were recorded with a spectral width of 16 ppm, an

acquisition time of 4 seconds, and a relaxation delay of 1 second. A total of 16 scans were

accumulated.

¹³C NMR Acquisition: Carbon-13 NMR spectra were obtained using a proton-decoupled

pulse sequence. The spectral width was set to 240 ppm, with an acquisition time of 1.2

seconds and a relaxation delay of 2 seconds. Typically, 1024 scans were co-added to

achieve a sufficient signal-to-noise ratio.

Data Processing: The raw data was processed with a Fourier transform, followed by phase

and baseline correction. Chemical shifts were referenced to the TMS signal at 0.00 ppm for
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both ¹H and ¹³C spectra.

Infrared (IR) Spectroscopy
FTIR spectra were recorded on a Fourier Transform Infrared spectrometer equipped with a

diamond attenuated total reflectance (ATR) accessory.

Sample Preparation: A small drop of neat 1,6-diiodohexane was placed directly onto the

clean, dry surface of the ATR crystal.

Data Acquisition: The spectrum was collected over the range of 4000-400 cm⁻¹ with a

resolution of 4 cm⁻¹. A total of 32 scans were co-added to improve the signal-to-noise ratio. A

background spectrum of the clean, empty ATR crystal was recorded prior to the sample

measurement and automatically subtracted from the sample spectrum.

Data Processing: The resulting interferogram was Fourier-transformed to produce the

infrared spectrum. The spectrum was then baseline corrected.

Mass Spectrometry (MS)
Electron Ionization Mass Spectra (EI-MS) were obtained using a gas chromatograph coupled

to a mass spectrometer (GC-MS).

Sample Introduction: A dilute solution of 1,6-diiodohexane in dichloromethane was injected

into the GC, which was equipped with a non-polar capillary column. The oven temperature

was programmed to ensure separation from any impurities.

Ionization: As the compound eluted from the GC column, it entered the ion source of the

mass spectrometer, where it was subjected to electron ionization at a standard energy of 70

eV.

Mass Analysis: The resulting positively charged ions were accelerated and separated based

on their mass-to-charge ratio (m/z) by a quadrupole mass analyzer.

Detection: The ion current for each m/z value was detected and recorded to generate the

mass spectrum.
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Mandatory Visualization
The following diagram illustrates the workflow for the spectroscopic characterization of 1,6-
diiodohexane.
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Click to download full resolution via product page

Spectroscopic analysis workflow for 1,6-diiodohexane.

To cite this document: BenchChem. [Spectroscopic Characterization of 1,6-Diiodohexane: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b103822#spectroscopic-data-of-1-6-diiodohexane-
nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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